molecular formula C24H27N3O4S B2527134 N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(3,5-dimethylphenyl)ethanediamide CAS No. 894016-15-0

N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(3,5-dimethylphenyl)ethanediamide

Número de catálogo: B2527134
Número CAS: 894016-15-0
Peso molecular: 453.56
Clave InChI: QXBWBRQOSANHBJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-{2-[2-(3,4-Dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(3,5-dimethylphenyl)ethanediamide is a synthetic organic compound provided for research purposes. Its core structure incorporates a 4-methyl-1,3-thiazole ring linked to a 3,4-dimethoxyphenyl group and a 3,5-dimethylphenyl group via an ethanediamide (oxalamide) linker. This specific architecture suggests potential for interaction with various biological targets. Compounds featuring the 1,3-thiazole moiety are known to exhibit a broad spectrum of pharmacological activities in research settings, and the presence of the ethanediamide functional group can contribute to hydrogen bonding interactions with biological targets. Researchers are investigating this compound and its analogs in various fields, including [Specify research area, e.g., kinase inhibition, neurodegenerative disease]. The mechanism of action is currently under investigation but is hypothesized to involve [Describe hypothesized mechanism, e.g., the modulation of specific protein-protein interactions or enzyme activity]. This product is intended for laboratory research use only and is not approved for use in humans or animals.

Propiedades

IUPAC Name

N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-N'-(3,5-dimethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4S/c1-14-10-15(2)12-18(11-14)27-23(29)22(28)25-9-8-21-16(3)26-24(32-21)17-6-7-19(30-4)20(13-17)31-5/h6-7,10-13H,8-9H2,1-5H3,(H,25,28)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXBWBRQOSANHBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C(=O)NCCC2=C(N=C(S2)C3=CC(=C(C=C3)OC)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(3,5-dimethylphenyl)ethanediamide is a complex organic compound featuring a thiazole ring and various aromatic substituents. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.

Chemical Structure

The molecular formula of the compound is C24H27N3O4S. It contains a thiazole moiety, which is known for its diverse biological activities. The structural components contribute to its pharmacological profile, influencing interactions with biological targets.

Anticancer Properties

Research indicates that thiazole derivatives exhibit notable anticancer activities. The compound has shown promise in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. For instance:

  • Mechanism of Action : The thiazole ring is essential for the cytotoxic activity observed. Studies have demonstrated that modifications to the phenyl groups can enhance the interaction with specific molecular targets involved in cancer progression. For example, the presence of electron-donating groups such as methyl at strategic positions on the phenyl rings enhances activity against cancer cells .
  • Case Studies : In vitro studies have reported IC50 values indicating significant growth inhibition in cancer cell lines. For instance, compounds structurally similar to this compound demonstrated IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against various tumor cell lines .
CompoundCell LineIC50 (µg/mL)
Compound AA-4311.61 ± 1.92
Compound BJurkat1.98 ± 1.22

Antimicrobial Activity

The compound also exhibits antimicrobial properties against several bacterial strains:

  • Minimum Inhibitory Concentration (MIC) : In studies evaluating antimicrobial efficacy, similar thiazole derivatives have shown MIC values as low as 0.17 mg/mL against E. coli and other pathogens . This suggests that modifications in the structure can lead to enhanced antimicrobial activity.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through SAR studies:

  • Thiazole Ring : Essential for both anticancer and antimicrobial activities.
  • Substituents : The presence of methoxy and methyl groups at specific positions on the phenyl rings significantly influences the compound's potency.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the thiazole ring.
  • Introduction of dimethoxyphenyl groups.
  • Final assembly into the target structure using various reagents and conditions optimized for yield and purity .

Aplicaciones Científicas De Investigación

Chemical Characteristics

Molecular Formula : C20H24N2O4S
Molecular Weight : 392.48 g/mol
IUPAC Name : N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(3,5-dimethylphenyl)ethanediamide

Structural Features

The compound features a thiazole ring and multiple aromatic groups that may influence its biological interactions. The presence of methoxy and methyl substituents enhances its lipophilicity and potential bioactivity.

PropertyValue
LogP4.5
Polar Surface Area75.2 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors2

Research indicates that compounds containing thiazole and phenyl moieties exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The specific activities of this compound are still under investigation.

Anticancer Properties

Thiazole derivatives have been shown to inhibit various cancer cell lines by targeting specific enzymes such as carbonic anhydrase IX (CA IX), which is often overexpressed in tumors. Studies suggest that this compound may also induce apoptosis in cancer cells by disrupting metabolic pathways.

In Vitro Studies :

  • A study demonstrated that related thiazole compounds inhibited growth in breast cancer cell lines by inducing apoptosis.
  • The compound's structure allows for effective binding to CA IX, leading to decreased tumor viability.

In Vivo Studies :

  • Animal models treated with similar compounds showed reduced tumor sizes and prolonged survival rates compared to control groups.
  • Pharmacokinetic studies indicated favorable absorption and distribution profiles for compounds with similar structures.

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesBiological Activity
N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-N'-(4-methylphenyl)ethanediamideThiazole and methyl substitutionsAnticancer activity
3,4-Dimethyl-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamideSulfonamide group with thiazoleAntibacterial and anticancer effects

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. However, the molecular size and lipophilicity suggest that it could exhibit favorable pharmacokinetic profiles similar to other thiazole derivatives.

Case Studies and Research Findings

  • Anticancer Activity : A study on related thiazole compounds demonstrated significant inhibition of tumor growth in xenograft models.
  • Mechanistic Insights : Research indicated that thiazole derivatives could modulate several signaling pathways involved in cell proliferation and apoptosis.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound is compared to structurally related molecules with heterocyclic cores, amide/ethanediamide linkers, and substituted aromatic groups. Key analogs are summarized below:

Table 1: Structural and Functional Comparison of Selected Compounds

Compound Name / ID Core Structure Key Substituents Molecular Weight Reported Activities/Synthesis Highlights
Target Compound (CAS: 894016-63-8) 1,3-Thiazole 3,4-Dimethoxyphenyl, 4-methyl, ethanediamide linker, 3,5-dimethylphenyl 453.6 No direct activity data; inferred potential for kinase inhibition or antiproliferative effects.
(E)-5-(3,5-Dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine 1,3,4-Thiadiazole 3,5-Dimethylphenyl, 4-methylsulfanyl benzylidene Not provided Insecticidal, fungicidal activities; planar structure with intramolecular H-bonding .
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (Compound 6) 1,3,4-Thiadiazole Isoxazol-5-yl, phenyl, benzamide 348.39 Synthesized via hydroxylamine hydrochloride reaction; IR peaks at 1606 cm⁻¹ (C=O) .
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (Compound 8a) 1,3,4-Thiadiazole Acetylpyridinyl, phenyl, benzamide 414.49 High-yield synthesis (80%); IR peaks at 1679 and 1605 cm⁻¹ (dual C=O) .
2-[(4-Amino-6-R2-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide derivatives 1,3,5-Triazine Chloro-methylbenzenesulfonamide, imidazolidin-2-ylidene, methylthio Variable QSAR-guided design; sulfonamide and triazine moieties linked to antimicrobial activity .

Key Observations:

Core Heterocycle Differences :

  • The target compound’s 1,3-thiazole core (electron-rich due to sulfur and nitrogen) contrasts with 1,3,4-thiadiazole (e.g., ) and 1,3,5-triazine () derivatives. Thiadiazoles often exhibit stronger π-π stacking and hydrogen-bonding capabilities due to additional nitrogen atoms, which may enhance binding to biological targets .

The ethanediamide linker provides conformational flexibility and hydrogen-bonding sites, akin to benzamide linkers in thiadiazole derivatives ().

Synthetic Pathways :

  • The target compound’s synthesis likely involves multi-step coupling of thiazole intermediates with ethanediamide precursors, similar to the amidation strategies in and .

Biological Activity Inference: While the target compound lacks explicit activity data, structurally related thiazoles and thiadiazoles show antiproliferative (), insecticidal (), and antimicrobial () effects.

Q & A

Q. What are the key synthetic pathways for N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(3,5-dimethylphenyl)ethanediamide?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

  • Thiazole ring formation : Coupling of 3,4-dimethoxyphenyl groups with ethylenediamine derivatives under basic conditions (e.g., triethylamine in DCM) .
  • Amide bond formation : Use of coupling agents like EDCl/HOBt for condensation between thiazole-ethylamine intermediates and 3,5-dimethylphenyl-substituted carboxylic acids .
  • Protection/deprotection strategies : Trityl groups are often employed to protect reactive amines during intermediate steps, followed by acidic removal (e.g., HCl in ethanol) .
    Critical reagents include Pd/C for hydrogenation (e.g., nitro-to-amine reduction) and Grignard reagents (e.g., methylmagnesium bromide) for alkylation .

Q. How is the structural integrity of the compound confirmed post-synthesis?

Methodological Answer: Analytical techniques are prioritized:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR are used to verify substituent positions (e.g., methoxy groups at 3,4-positions on the phenyl ring) and amide bond connectivity .
  • Mass spectrometry (HRMS) : Confirms molecular weight accuracy (e.g., [M+H]+^+ peaks) and detects impurities .
  • Chromatography : HPLC with UV detection (λmax ~255 nm) ensures purity ≥98%, while TLC monitors reaction progress .

Advanced Research Questions

Q. How can reaction yields be optimized for intermediates with low solubility?

Methodological Answer:

  • Solvent optimization : Replace polar aprotic solvents (e.g., DMF) with THF/water mixtures to enhance solubility of hydrophobic intermediates .
  • Temperature control : Lower reaction temperatures (-78°C) during Grignard additions prevent side reactions (e.g., over-alkylation) .
  • Catalyst screening : Test Pd/C vs. Raney Ni for hydrogenation efficiency; Pd/C often provides higher selectivity for aryl nitro reductions .

Q. What strategies mitigate byproduct formation during amide coupling?

Methodological Answer:

  • Coupling agent selection : Replace EDCl/HOBt with DCC/DMAP for sterically hindered substrates to reduce unreacted starting material .
  • pH control : Maintain neutral pH (7–8) during aqueous workups to prevent hydrolysis of labile thiazole rings .
  • Purification techniques : Use silica gel chromatography (20–80% EtOAc/hexane gradients) or preparative HPLC to isolate target compounds from dimeric byproducts .

Q. How should researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Dose-response standardization : Ensure consistent molar concentrations (e.g., 1–100 µM) in cytotoxicity assays to compare potency .
  • Cell line validation : Use authenticated cell lines (e.g., HepG2 for liver toxicity) and include positive controls (e.g., doxorubicin for anticancer assays) .
  • Mechanistic cross-verification : Combine enzyme inhibition assays (e.g., kinase profiling) with transcriptomic analysis to confirm target engagement .

Q. What experimental designs are recommended for assessing the compound’s metabolic stability?

Methodological Answer:

  • In vitro microsomal assays : Incubate the compound with liver microsomes (human/rat) and NADPH, monitoring degradation via LC-MS/MS at 0, 15, 30, and 60 minutes .
  • CYP enzyme profiling : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic pathways .
  • Structural modifications : Introduce deuterium at metabolically labile sites (e.g., methyl groups) to prolong half-life .

Data Analysis & Interpretation

Q. How can researchers validate unexpected spectral data (e.g., anomalous NMR shifts)?

Methodological Answer:

  • Comparative analysis : Cross-reference with structurally analogous compounds (e.g., N-substituted thiazole-acetamides) to identify substituent-induced shifts .
  • 2D NMR techniques : Employ HSQC and HMBC to resolve ambiguities in aromatic proton assignments .
  • Computational modeling : Use DFT calculations (e.g., Gaussian) to predict chemical shifts and compare with experimental data .

Q. What statistical approaches are suitable for analyzing dose-dependent biological effects?

Methodological Answer:

  • Non-linear regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC50/IC50 values .
  • ANOVA with post-hoc tests : Compare multiple treatment groups (e.g., Tukey’s test for cytotoxicity assays) .
  • Principal Component Analysis (PCA) : Identify correlations between structural features (e.g., substituent electronegativity) and bioactivity .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.